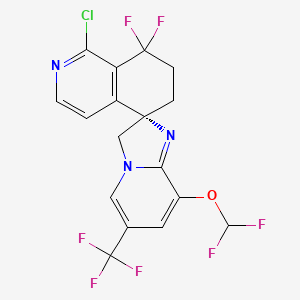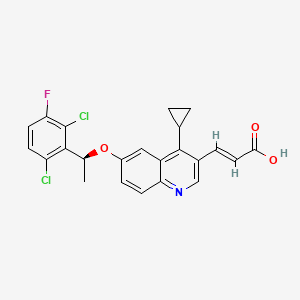![molecular formula C20H20O6 B12399630 (2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde CAS No. 80286-36-8](/img/structure/B12399630.png)
(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Balanophonin can be synthesized through various chemical methods. One common approach involves the use of phenylpropanoids as starting materials. The synthesis typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of balanophonin involves the extraction of the compound from natural sources such as Dipteryx odorata and Balanophora japonica. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure balanophonin .
Chemical Reactions Analysis
Types of Reactions: Balanophonin undergoes various chemical reactions, including:
Oxidation: Balanophonin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert balanophonin into its corresponding alcohols.
Substitution: Balanophonin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of balanophonin, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It is used as a model compound for studying lignan biosynthesis and chemical transformations.
Medicine: Its anti-inflammatory and anti-cancer properties make it a candidate for drug development.
Industry: Balanophonin is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Balanophonin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of microglial cells and reduces the production of inflammatory mediators such as nitric oxide, prostaglandin E2, interleukin-1β, and tumor necrosis factor-α.
Neuroprotective Action: Balanophonin inhibits neuronal cell death by regulating the expression of proteins involved in apoptosis, such as cleaved caspase-3 and poly ADP ribose polymerase.
Anti-cancer Action: It has been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Balanophonin is unique among neo-lignans due to its specific bioactive properties. Similar compounds include:
Honokiol: Another neo-lignan with anti-inflammatory and anti-cancer properties.
Magnolol: Known for its anti-inflammatory and antioxidant activities.
Pinoresinol: A lignan with antioxidant and anti-cancer properties.
Balanophonin stands out due to its potent neuroprotective effects and its ability to inhibit microglial activation, which is not as prominent in other similar compounds .
Properties
CAS No. |
80286-36-8 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |
InChI |
InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m1/s1 |
InChI Key |
GWCSSLSMGCFIFR-GWKPYITFSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)








